molecular formula C7H5ClN2O2S B12065194 2-Chloro-5-nitrothiobenzamide CAS No. 1233505-72-0

2-Chloro-5-nitrothiobenzamide

Cat. No.: B12065194
CAS No.: 1233505-72-0
M. Wt: 216.65 g/mol
InChI Key: FDVZHVJSRTUEMJ-UHFFFAOYSA-N
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Description

2-Chloro-5-nitrothiobenzamide (IUPAC name: 2-chloro-5-nitrobenzene-1-carbothioamide) is a thiobenzamide derivative characterized by a benzene ring substituted with a chlorine atom at the 2-position, a nitro group at the 5-position, and a thiocarbamoyl group (-C(S)NH₂) at the 1-position. Key identifiers include:

  • CAS Registry Number: 1233505-72-0 (from )
  • InChIKey: FDVZHVJSRTUEMJ-UHFFFAOYSA-N ()
  • Synonyms: 2-chloro-5-nitrobenzenecarbothioamide, DTXSID401286253, MFCD09025683, among others ().

The compound’s structure combines electron-withdrawing groups (Cl, NO₂) and a thioamide functional group, which imparts distinct electronic and steric properties. Thiobenzamides are known for their role in medicinal chemistry as intermediates in synthesizing thiazole derivatives and protease inhibitors .

Properties

CAS No.

1233505-72-0

Molecular Formula

C7H5ClN2O2S

Molecular Weight

216.65 g/mol

IUPAC Name

2-chloro-5-nitrobenzenecarbothioamide

InChI

InChI=1S/C7H5ClN2O2S/c8-6-2-1-4(10(11)12)3-5(6)7(9)13/h1-3H,(H2,9,13)

InChI Key

FDVZHVJSRTUEMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=S)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-nitrobenzothioamide typically involves the nitration of 2-chlorobenzothioamide. The process begins with the chlorination of benzothioamide to introduce the chloro group. This is followed by nitration using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the desired position .

Industrial Production Methods: Industrial production of 2-Chloro-5-nitrobenzothioamide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The nitration step is particularly critical, requiring precise temperature control and the use of appropriate catalysts to minimize the formation of by-products .

Types of Reactions:

    Oxidation: 2-Chloro-5-nitrobenzothioamide can undergo oxidation reactions, typically involving the nitro group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Scientific Research Applications

2-Chloro-5-nitrobenzothioamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitrobenzothioamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between 2-chloro-5-nitrothiobenzamide and related compounds:

Compound Name Substituents/Functional Groups Molecular Formula Key Features
2-Chloro-5-nitrothiobenzamide Cl (2-), NO₂ (5-), -C(S)NH₂ (1-) C₇H₅ClN₂O₂S Thioamide group, meta-substitution
2-Amino-3-chloro-5-nitrobenzamide Cl (3-), NO₂ (5-), -NH₂ (2-), -CONH₂ (1-) C₇H₆ClN₃O₃ Amide group, amino substituent
5-Chloro-N-cyclopropyl-2-nitrobenzamide Cl (5-), NO₂ (2-), -CONHC₃H₅ (1-) C₁₀H₉ClN₂O₃ Cyclopropylamine substituent
N-{[2-Chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide Benzoxazole ring, methyl groups, -C(S)NH₂ C₂₃H₁₆ClN₃O₃S Complex heterocyclic architecture

Key Observations :

  • Thioamide vs. Amide: The replacement of the oxygen in the amide (-CONH₂) with sulfur (thioamide, -C(S)NH₂) increases nucleophilicity and alters hydrogen-bonding capacity. This makes 2-chloro-5-nitrothiobenzamide more reactive in thiol-mediated coupling reactions compared to its amide analogs like 2-amino-3-chloro-5-nitrobenzamide .
  • Heterocyclic Derivatives : The benzoxazole-containing analog () introduces a rigid heterocyclic system, enhancing π-π stacking interactions and thermal stability, which is absent in simpler thiobenzamides .

Physicochemical Properties

  • Solubility: The thioamide group in 2-chloro-5-nitrothiobenzamide reduces polarity compared to amide analogs (e.g., 2-amino-3-chloro-5-nitrobenzamide), likely decreasing aqueous solubility but improving lipid membrane permeability .
  • Electron-Withdrawing Effects: The nitro and chloro groups decrease electron density on the benzene ring, making the compound less reactive toward electrophilic substitution compared to derivatives with electron-donating groups (e.g., dimethylamino in ’s compound) .

Challenges and Limitations

  • Stability : Thioamides are prone to oxidation under ambient conditions, necessitating inert storage for 2-chloro-5-nitrothiobenzamide, unlike its amide counterparts .
  • Synthetic Complexity : Derivatives with bulky substituents (e.g., benzoxazole in ) require multi-step syntheses, limiting scalability compared to simpler analogs .

Biological Activity

2-Chloro-5-nitrothiobenzamide (CAS No. 1233505-72-0) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

  • Molecular Formula : C₇H₅ClN₂O₂S
  • Molecular Weight : 216.65 g/mol
  • IUPAC Name : 2-chloro-5-nitrobenzenecarbothioamide
  • Structure : The presence of both chloro and nitro groups contributes to its unique reactivity and biological profile.

The biological activity of 2-Chloro-5-nitrothiobenzamide is primarily attributed to the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects, including DNA damage and cell death in pathogens. The chloro group may also participate in interactions with proteins and enzymes, modifying their functions.

Antimicrobial Activity

Nitro-containing compounds are well-known for their antimicrobial properties. Research indicates that 2-Chloro-5-nitrothiobenzamide exhibits significant activity against various microorganisms:

  • Mechanism : The nitro group is reduced within microbial cells, producing toxic intermediates that bind covalently to DNA, resulting in nuclear damage.
  • Case Studies :
    • In a study evaluating the efficacy of nitro derivatives against Mycobacterium tuberculosis, 2-Chloro-5-nitrothiobenzamide showed promising results with a minimum inhibitory concentration (MIC) comparable to established antibiotics .
    • The compound was also tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity with MIC values in the low micromolar range.

Anticancer Activity

The potential anticancer properties of 2-Chloro-5-nitrothiobenzamide have been explored in various studies:

  • Mechanism : Nitro compounds have been shown to act as hypoxia-activated prodrugs, selectively targeting cancer cells in low oxygen environments.
  • Research Findings :
    • A study highlighted that derivatives with nitro groups exhibit enhanced cytotoxicity against several cancer cell lines, including breast and lung cancer cells, indicating a potential pathway for drug development .
    • The compound's ability to induce apoptosis in cancer cells was linked to its interaction with cellular signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, 2-Chloro-5-nitrothiobenzamide has shown anti-inflammatory effects:

  • Mechanism : The compound inhibits key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial in the inflammatory response.
  • Case Studies :
    • Experimental models demonstrated that treatment with 2-Chloro-5-nitrothiobenzamide reduced inflammation markers significantly compared to control groups .
    • It has been suggested that the nitro group plays a critical role in modulating inflammatory pathways by influencing redox states within cells .

Comparative Analysis

To better understand the unique properties of 2-Chloro-5-nitrothiobenzamide, a comparison with similar compounds is outlined below:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
2-Chloro-5-nitrothiobenzamideHighModerateHigh
2-Chloro-5-nitrobenzamideModerateLowModerate
2-Chloro-4-nitrothiobenzamideLowModerateLow

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